molecular formula C14H18N2O B3420597 Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one CAS No. 1955556-62-3

Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

Cat. No.: B3420597
CAS No.: 1955556-62-3
M. Wt: 230.31 g/mol
InChI Key: RZDNWXGLKFTFQQ-OLZOCXBDSA-N
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Description

Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by its unique bicyclic structure, which includes a pyrrolo[3,4-c]pyridine core. The presence of a benzyl group at the 5-position adds to its chemical diversity and potential for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a precursor containing a pyridine ring, which undergoes cyclization with a suitable reagent to form the pyrrolo[3,4-c]pyridine core. The benzyl group is introduced through a subsequent alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one stands out due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This unique feature may enhance its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

(3aR,7aS)-5-benzyl-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-14-13-6-7-16(10-12(13)8-15-14)9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,15,17)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDNWXGLKFTFQQ-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1C(=O)NC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]2[C@H]1C(=O)NC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955556-62-3
Record name rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
Reactant of Route 2
Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
Reactant of Route 3
Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
Reactant of Route 4
Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
Reactant of Route 5
Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
Reactant of Route 6
Reactant of Route 6
Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

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